6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide
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Overview
Description
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide typically involves a multicomponent reaction. One common method is the Povarov reaction, which involves the condensation of anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid in the presence of eutectic solvents . The reaction conditions are mild, and the use of eutectic solvents allows for high yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoindoloquinazoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA and inhibiting the activity of topoisomerases, enzymes that play a crucial role in DNA replication and repair . This leads to the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds share a similar core structure and exhibit antitumor activity.
5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones: These derivatives also show cytotoxic activity against cancer cell lines.
Uniqueness
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide is unique due to its specific structural features, including the presence of the tetrahydro-2H-pyran-4-ylmethyl group. This structural modification enhances its biological activity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C27H31N3O4 |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(oxan-4-ylmethyl)hexanamide |
InChI |
InChI=1S/C27H31N3O4/c31-24(28-18-19-13-16-34-17-14-19)12-2-1-7-15-29-25-20-8-3-4-9-21(20)27(33)30(25)23-11-6-5-10-22(23)26(29)32/h3-6,8-11,19,25H,1-2,7,12-18H2,(H,28,31) |
InChI Key |
QULHNGUBUFBUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)CCCCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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